2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid
Overview
Description
2,3-Dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid: is a compound that combines the structural features of a thieno-dioxine ring system with a phenylethenesulfonic acid moiety. This unique combination of structures imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
2,3-Dihydrothieno[3,4-b][1,4]dioxine: can be synthesized by reacting 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid at 85°C.
(E)-2-Phenylethenesulfonic acid: can be synthesized through the sulfonation of styrene using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods: Industrial production of these compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are often carried out in batch reactors with precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thieno-dioxine ring system can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thieno-dioxine derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor for the synthesis of conjugated polymers, which are important in the development of organic electronic devices .
Biology:
- Investigated for its potential use in biomedical applications, such as the formation of biodegradable and conductive macromonomers for tissue engineering .
Medicine:
- Potential applications in drug delivery systems due to its ability to form electroactive and hydrophilic polymers .
Industry:
Mechanism of Action
The mechanism of action of 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid involves its ability to undergo electro-polymerization, forming electro-active hydrophilic polymers. These polymers can interact with various molecular targets and pathways, depending on their specific application. For instance, in biomedical applications, the polymers can interact with cellular components to promote tissue regeneration .
Comparison with Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A well-known monomer used in the synthesis of conductive polymers.
2-Chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine: A derivative used in similar applications.
3,4-Dimethoxythiophene: Another thiophene derivative with applications in organic electronics.
Uniqueness:
Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S.C6H6O2S/c9-12(10,11)7-6-8-4-2-1-3-5-8;1-2-8-6-4-9-3-5(6)7-1/h1-7H,(H,9,10,11);3-4H,1-2H2/b7-6+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAWZPQKJPTIEA-UHDJGPCESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CSC=C2O1.C1=CC=C(C=C1)C=CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CSC=C2O1.C1=CC=C(C=C1)/C=C/S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155090-83-8 | |
Record name | Benzenesulfonic acid, ethenyl-, homopolymer, compd. with 2,3-dihydrothieno[3,4-b]-1,4-dioxin homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, ethenyl-, homopolymer, compd. with 2,3-dihydrothieno[3,4-b]-1,4-dioxin homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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